molecular formula C33H37N2NaO4 B1262106 Itriglumide sodium

Itriglumide sodium

Cat. No.: B1262106
M. Wt: 548.6 g/mol
InChI Key: POCBIGAWFDIUCL-VQIWEWKSSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Itriglumide sodium (CAS 201605-51-8), chemically designated as (3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-naphthalen-1-yl-5-oxopentanoic acid, is a synthetic small molecule classified as a selective cholecystokinin B receptor (CCK-BR) antagonist . Its synthesis involves condensation of intermediates derived from 3,5-dimethylisatoic acid anhydride and 3(R)-(1-naphthyl)glutaric acid monomethyl ester, followed by hydrolysis .

Pharmacologically, itriglumide exhibits high potency and selectivity for CCK-BR, with an IC50 of 2.3 nM . It effectively blocks gastrin-stimulated acid secretion in parietal cells (IC50 = 5.9 nM) and modulates delta-opioid receptor-mediated analgesia by preventing CCK-BR-mediated tolerance .

Properties

Molecular Formula

C33H37N2NaO4

Molecular Weight

548.6 g/mol

IUPAC Name

sodium;(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate

InChI

InChI=1S/C33H38N2O4.Na/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27;/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38);/q;+1/p-1/t25-;/m1./s1

InChI Key

POCBIGAWFDIUCL-VQIWEWKSSA-M

Isomeric SMILES

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)C[C@H](CC(=O)[O-])C4=CC=CC5=CC=CC=C54)C.[Na+]

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)[O-])C4=CC=CC5=CC=CC=C54)C.[Na+]

Synonyms

eta-(2-((2-(azaspiro(4.5)dec-8-ylcarbonyl)-4,6-dimethylphenyl)amino)-2-oxoethyl)-(R)-1-naphthalenepropanoic acid
CR 2945
CR-2945
CR2945

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Receptor Selectivity and Mechanism of Action

Compound Primary Target IC50/Potency Secondary Targets Key Mechanism
Itriglumide CCK-BR 2.3 nM (CCK-BR) None reported Blocks gastrin-induced acid secretion ; prevents opioid tolerance
Proglumide CCK-AR/CCK-BR Dual antagonist None reported Non-selective inhibition; reduces collagen production in stellate cells
Loxiglumide CCK-AR Predominantly CCK-AR Minimal CCK-BR activity Inhibits meal-induced transient lower esophageal sphincter relaxations (TLESRs)
Dexloxiglumide CCK-AR Highly selective for CCK-AR None reported Used in gallbladder motility studies; potential for cholecystitis risk
Spiroglumide CCK-BR Not quantified None reported Antisecretory and anti-ulcer effects; accelerates gastric emptying

Clinical and Preclinical Outcomes

  • Itriglumide demonstrated superior prevention of opioid analgesic tolerance in arthritic rats compared to non-CCK-BR antagonists .
  • Spiroglumide and itriglumide both exhibit antisecretory effects, but spiroglumide’s additional prokinetic action may benefit functional dyspepsia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.